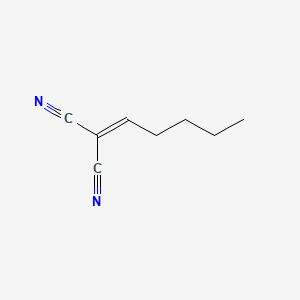![molecular formula C14H12OS B14316574 [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene CAS No. 105798-77-4](/img/structure/B14316574.png)
[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene: is an organic compound with the molecular formula C14H12OS . This compound features a benzene ring substituted with a hept-5-ene-1,3-diyn-1-yl chain that includes a methanesulfinyl group. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene typically involves multiple steps, including the formation of the hept-5-ene-1,3-diyn-1-yl chain and the introduction of the methanesulfinyl group. Common synthetic methods include:
Formation of the Hept-5-ene-1,3-diyn-1-yl Chain: This can be achieved through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methanesulfinyl Group: This step can be carried out by oxidizing a methylthio group to a methanesulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanesulfinyl group can undergo further oxidation to form a methanesulfonyl group.
Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of methanesulfonyl derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene depends on its specific application. In chemical reactions, the methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the hept-5-ene-1,3-diyn-1-yl chain. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[6-(Methylthio)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.
[6-(Methanesulfonyl)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness:
- The presence of the methanesulfinyl group in [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene provides unique reactivity compared to its methylthio and methanesulfonyl analogs. This can influence the compound’s behavior in various chemical reactions and its potential applications in different fields.
Eigenschaften
CAS-Nummer |
105798-77-4 |
|---|---|
Molekularformel |
C14H12OS |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
6-methylsulfinylhept-5-en-1,3-diynylbenzene |
InChI |
InChI=1S/C14H12OS/c1-13(16(2)15)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,1-2H3 |
InChI-Schlüssel |
GIOOPHSBVDOKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#CC#CC1=CC=CC=C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


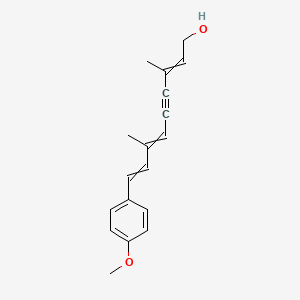
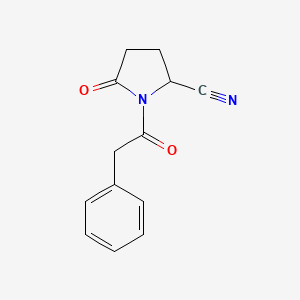
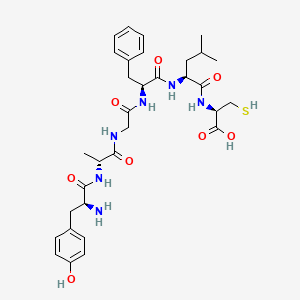

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

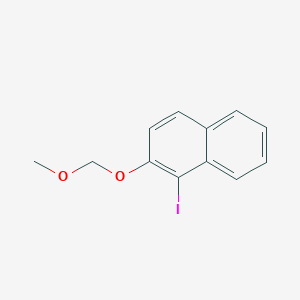
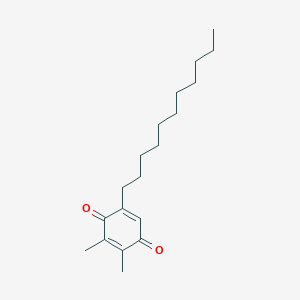
silane](/img/structure/B14316545.png)
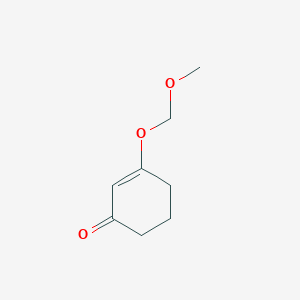
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
